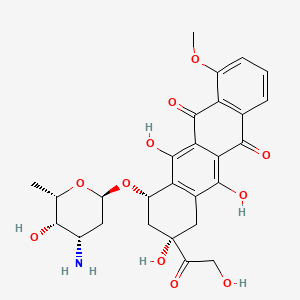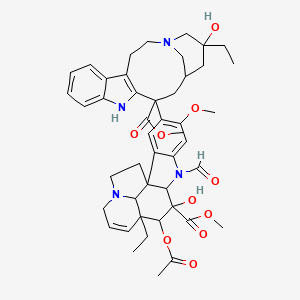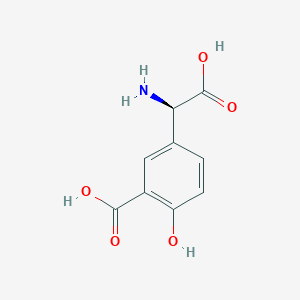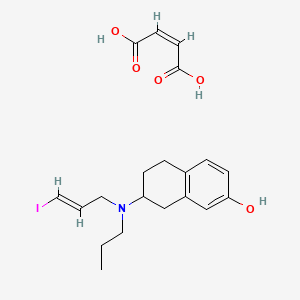
1,2,5,6-四氢吡啶-3-羧酸甲酯盐酸盐
概述
描述
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its white crystalline powder form and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound is derived from areca nut and has various applications in scientific research and industry .
科学研究应用
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
Target of Action
Guvacoline hydrochloride is known to bind selectively to presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic transmission, which is important for many physiological processes, including mood regulation and pain perception .
Mode of Action
Guvacoline hydrochloride acts by inhibiting the reuptake of GABA at the presynaptic neuron . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing GABAergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by Guvacoline hydrochloride is the GABAergic transmission pathway . By inhibiting the reuptake of GABA, Guvacoline hydrochloride prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as methanol, ethanol, and dmso This suggests that it may have good bioavailability
Result of Action
The primary result of Guvacoline hydrochloride’s action is the enhancement of GABAergic transmission . This can lead to various effects at the molecular and cellular level, depending on the specific physiological context. For example, enhanced GABAergic transmission can lead to reduced neuronal excitability, which may have implications for conditions such as epilepsy and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Guvacoline hydrochloride. For instance, the compound’s solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
生化分析
Biochemical Properties
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an agonist . This interaction is essential for its role in modulating neurotransmission and influencing various physiological processes. Additionally, the compound has been found to interact with enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B), which is responsible for its conversion to active metabolites .
Cellular Effects
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, which can affect various signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and neuroprotection, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride involves its binding interactions with biomolecules. As an agonist of muscarinic acetylcholine receptors, it activates these receptors, leading to downstream signaling events . The compound also inhibits or activates specific enzymes, such as MAO-B, which plays a role in its metabolic conversion . These interactions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and modulatory effects on neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is involved in several metabolic pathways. It is metabolized by enzymes such as MAO-B, leading to the formation of active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, and the compound is produced in bulk quantities for various applications .
化学反应分析
Types of Reactions
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have their own unique properties and applications in different fields .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: A dopaminergic neurotoxin used in neurological research.
Arecoline: An alkaloid found in areca nut with similar biological activities.
Uniqueness
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .
属性
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALOEQHJRUTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210996 | |
| Record name | Norarecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6197-39-3 | |
| Record name | Norarecoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norarecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)




![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
